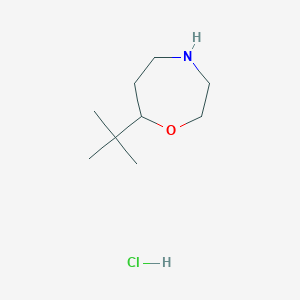

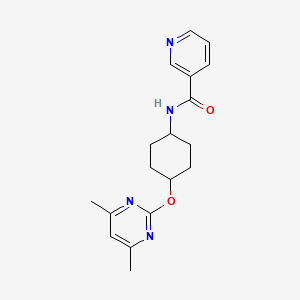

![molecular formula C7H4BrClN2 B2445556 2-Bromo-6-chloro-imidazo[1,2-a]pyridine CAS No. 190074-48-7](/img/structure/B2445556.png)

2-Bromo-6-chloro-imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-chloro-imidazo[1,2-a]pyridine” is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and novel route to the synthesis of imidazopyridines was developed, which involves the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2- a]pyridine (3) by using microwave irradiation .Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazopyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学的研究の応用

Medicinal Chemistry and Biological Significance

2-Bromo-6-chloro-imidazo[1,2-a]pyridine, as a part of the imidazo[1,2-a]pyridine scaffold, plays a significant role in medicinal chemistry. This heterocyclic nucleus is known for its wide array of bioactive molecules. Particularly, the success of kinase inhibitor ponatinib has sparked interest in exploring new derivatives containing the imidazo[1,2-a]pyridazine scaffold for potential therapeutic applications. The structure-activity relationships (SAR) of this framework highlight its significance in drug development, especially in enhancing pharmacokinetic profiles and efficiency of potential therapeutic compounds (Garrido et al., 2021).

Role in Organic Synthesis and Catalysis

The chemistry and applications of 2-Bromo-6-chloro-imidazo[1,2-a]pyridine extend beyond its biological significance. It is also relevant in organic synthesis and catalysis. The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have gained prominence due to their versatile roles as synthetic intermediates with biological importance. These compounds are crucial in various functionalities, particularly in the formation of metal complexes, catalyst design, asymmetric catalysis, and synthesis. They also play a significant role in medicinal applications, showcasing the broad utility of the heterocyclic N-oxide motif in advanced chemistry and drug development investigations (Li et al., 2019).

Applications in Chemotherapy and Drug Development

In the realm of chemotherapy and drug development, imidazopyridine-based derivatives, including those related to 2-Bromo-6-chloro-imidazo[1,2-a]pyridine, have been identified as potential inhibitors against multi-drug-resistant bacterial infections. Fused pyridines like imidazopyridines (IZPs) are recognized for their wide range of pharmacological activities, including antibacterial, antitumor, and antifungal properties. The unique structural and chemical properties of IZPs contribute to their diverse pharmacological profiles, which are more versatile than the individual imidazole and pyridine moieties. This highlights the importance of such scaffolds in addressing the challenges posed by bacterial infections and antibacterial resistance (Sanapalli et al., 2022).

Significance in Chemiosensing

Chemiosensing is another significant application of compounds related to 2-Bromo-6-chloro-imidazo[1,2-a]pyridine. Pyridine derivatives, which are closely related to imidazo[1,2-a]pyridine scaffolds, are notable for their role in chemosensing applications, given their biological activities and affinity for various ions and neutral species. The ability of these compounds to function as effective chemosensors for the determination of different species highlights their potential in analytical chemistry, particularly in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been studied for their radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

将来の方向性

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine is an important scaffold for this research . The future direction of “2-Bromo-6-chloro-imidazo[1,2-a]pyridine” and similar compounds will likely continue in this vein, with a focus on developing new drugs to combat infectious diseases.

特性

IUPAC Name |

2-bromo-6-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHTUNJLZLPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloroimidazo[1,2-a]pyridine | |

CAS RN |

190074-48-7 |

Source

|

| Record name | 2-bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

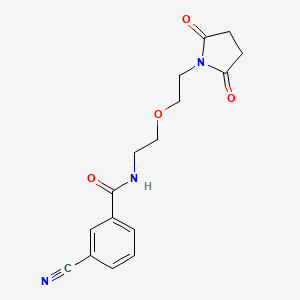

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

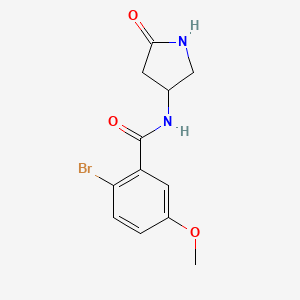

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)

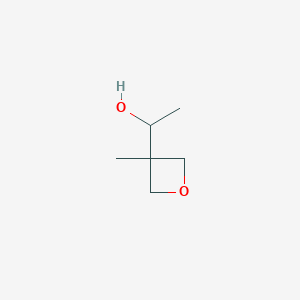

![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)

![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)

![[6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2445489.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2445496.png)